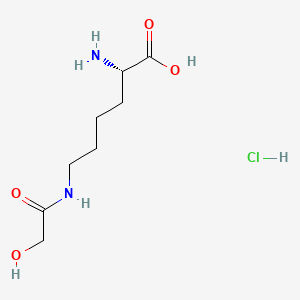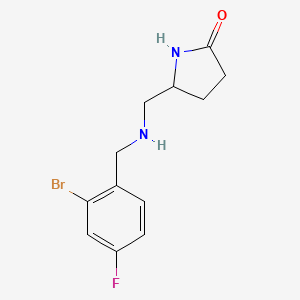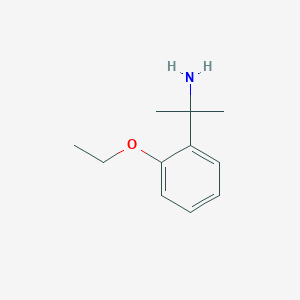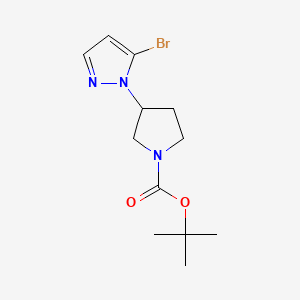
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride is a compound of significant interest in various scientific fields It is an amino acid derivative with a unique structure that includes both an amino group and a hydroxyacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride typically involves the reaction of lysine with glyoxylic acid. The process begins with the protection of the amino group of lysine, followed by the reaction with glyoxylic acid to form the hydroxyacetamido group. The final step involves deprotection and conversion to the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyacetamido group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyacetamido group back to the amino group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce a variety of functionalized amino acid derivatives.
Scientific Research Applications
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound is studied for its role in protein structure and function.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The hydroxyacetamido group can form hydrogen bonds with enzymes and receptors, influencing their activity. Additionally, the amino group can participate in ionic interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Lysine: A basic amino acid with a similar structure but lacking the hydroxyacetamido group.
N-acetylcysteine: Contains an acetyl group and a thiol group, differing in functional groups but similar in its role as a precursor in biochemical pathways.
Uniqueness
(2S)-2-amino-6-(2-hydroxyacetamido)hexanoic acid hydrochloride is unique due to the presence of both an amino group and a hydroxyacetamido group. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds. Its ability to form hydrogen bonds and ionic interactions makes it particularly valuable in biochemical and medicinal research .
Properties
Molecular Formula |
C8H17ClN2O4 |
|---|---|
Molecular Weight |
240.68 g/mol |
IUPAC Name |
(2S)-2-amino-6-[(2-hydroxyacetyl)amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H16N2O4.ClH/c9-6(8(13)14)3-1-2-4-10-7(12)5-11;/h6,11H,1-5,9H2,(H,10,12)(H,13,14);1H/t6-;/m0./s1 |
InChI Key |
VMPSSDPPTATDPR-RGMNGODLSA-N |
Isomeric SMILES |
C(CCNC(=O)CO)C[C@@H](C(=O)O)N.Cl |
Canonical SMILES |
C(CCNC(=O)CO)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)

![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)








![4-[(Methanesulfonyl)(methyl)amino]-3-methoxybenzoic acid](/img/structure/B13540507.png)

